molecular formula C17H17N3O2S B5969064 1-butan-2-yl-6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidenepyrimidin-4-one

1-butan-2-yl-6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidenepyrimidin-4-one

Cat. No.: B5969064
M. Wt: 327.4 g/mol
InChI Key: ZVFUAGZRRWQUQN-DHZHZOJOSA-N
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Description

1-butan-2-yl-6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidenepyrimidin-4-one is a complex organic compound that features an indole moiety, a pyrimidine ring, and various functional groups. This compound is of interest due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butan-2-yl-6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidenepyrimidin-4-one typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the pyrimidine ring and other substituents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1-butan-2-yl-6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidenepyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can be reduced using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: The indole and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions, respectively, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) under acidic or basic conditions.

    Reduction: NaBH4 or LiAlH4 in solvents like ethanol or THF (Tetrahydrofuran).

    Substitution: Halogenating agents (e.g., NBS - N-Bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can yield an alcohol or amine derivative.

Scientific Research Applications

1-butan-2-yl-6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidenepyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-butan-2-yl-6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, modulating their activity. The pyrimidine ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-butan-2-yl-6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidenepyrimidin-4-one is unique due to its combination of indole and pyrimidine rings, along with various functional groups that confer diverse chemical reactivity and biological activity. This makes it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-butan-2-yl-6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidenepyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-3-10(2)20-16(22)13(15(21)19-17(20)23)8-11-9-18-14-7-5-4-6-12(11)14/h4-10,22H,3H2,1-2H3,(H,19,21,23)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFUAGZRRWQUQN-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=C(C(=O)NC1=S)C=C2C=NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)N1C(=C(C(=O)NC1=S)/C=C/2\C=NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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